2-bromoethyl N,N-dimethylcarbamate
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Overview
Description
2-bromoethyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C5H10BrNO2 and a molecular weight of 196.04 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-bromoethyl N,N-dimethylcarbamate is a carbamate derivative. Carbamates are often used as insecticides and they generally work by inhibiting the activity of acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .
Mode of Action
This leads to an excess of acetylcholine, causing overstimulation of the nervous system .
Biochemical Pathways
Carbamates typically affect the cholinergic pathways in the nervous system by inhibiting acetylcholinesterase .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Inhibition of acetylcholinesterase by carbamates can lead to symptoms of poisoning, including muscle weakness, blurred vision, and in severe cases, respiratory failure .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can affect the stability and efficacy of many chemicals, including carbamates .
Preparation Methods
The synthesis of 2-bromoethyl N,N-dimethylcarbamate typically involves the reaction of 2-bromoethanol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-bromoethyl N,N-dimethylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form N,N-dimethylcarbamic acid and 2-bromoethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromoethyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
2-bromoethyl N,N-dimethylcarbamate can be compared with other carbamate compounds, such as:
Ethyl N,N-dimethylcarbamate: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
Methyl N,N-dimethylcarbamate: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
2-chloroethyl N,N-dimethylcarbamate:
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
Properties
IUPAC Name |
2-bromoethyl N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORRHZAFUYCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82524-20-7 |
Source
|
Record name | 2-bromoethyl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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